molecular formula C25H26N4O3S B11643023 (6Z)-2-butyl-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-butyl-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11643023
M. Wt: 462.6 g/mol
InChI Key: SAJGBMFURHKLMY-BRDBGPSPSA-N
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Description

(6Z)-2-BUTYL-5-IMINO-6-({4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a thiadiazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-BUTYL-5-IMINO-6-({4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazolo-pyrimidine core, followed by the introduction of the butyl, imino, and phenyl groups under controlled conditions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-BUTYL-5-IMINO-6-({4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically mild to moderate temperatures and pressures, with solvents such as ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(6Z)-2-BUTYL-5-IMINO-6-({4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (6Z)-2-BUTYL-5-IMINO-6-({4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby exerting its effects through inhibition or activation of these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6Z)-2-BUTYL-5-IMINO-6-({4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its thiadiazolo-pyrimidine core, which imparts unique chemical and biological properties. This core structure is less common in similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C25H26N4O3S

Molecular Weight

462.6 g/mol

IUPAC Name

(6Z)-2-butyl-5-imino-6-[[4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H26N4O3S/c1-3-4-8-22-28-29-23(26)21(24(30)27-25(29)33-22)16-18-9-11-19(12-10-18)31-13-14-32-20-7-5-6-17(2)15-20/h5-7,9-12,15-16,26H,3-4,8,13-14H2,1-2H3/b21-16-,26-23?

InChI Key

SAJGBMFURHKLMY-BRDBGPSPSA-N

Isomeric SMILES

CCCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=CC(=C4)C)/C(=O)N=C2S1

Canonical SMILES

CCCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=CC(=C4)C)C(=O)N=C2S1

Origin of Product

United States

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